Oleyl alcohol ethoxylate (CAS 9004-98-2), commonly procured under trade names such as Brij 98 or Polyoxyethylene oleyl ether, is a bio-based, non-ionic surfactant synthesized from naturally occurring straight-chain oleyl alcohol. Characterized by a hydrophobic oleyl tail containing a specific cis-double bond and a hydrophilic polyethylene glycol (PEG) chain, this compound is a staple in biochemical research, cosmetic formulation, and industrial emulsification. Its tunable hydrophilic-lipophilic balance (HLB), dependent on the degree of ethoxylation, allows it to function as a highly efficient oil-in-water emulsifier, wetting agent, and membrane solubilizer. For procurement professionals, its liquid-to-soft-paste state at room temperature and high biodegradability make it a highly processable and environmentally compliant alternative to petrochemical-derived or fully saturated waxy surfactants .
Substituting oleyl alcohol ethoxylate (CAS 9004-98-2) with generic non-ionic detergents like Triton X-100 or fully saturated analogs like polyoxyethylene cetyl ether (Brij 58) frequently compromises process efficiency and product integrity. The specific cis-9 double bond in the oleyl chain introduces a structural kink that prevents dense intermolecular packing, ensuring the surfactant remains highly fluid and easily dispersible without the thermal input required for solid cetyl or stearyl derivatives [1]. Furthermore, in biochemical applications, standard substitutes like Triton X-100 aggressively strip lipids from the cytoplasmic leaflet, destroying delicate membrane microdomains. Using generic saturated or aromatic-based detergents alters the thermodynamic binding kinetics and solubilization ratios, leading to either incomplete emulsification in industrial formulations or the irreversible denaturation of target membrane proteins during extraction [2].
Quantitative hemolysis models demonstrate that oleyl alcohol ethoxylate possesses significantly higher solubilization efficiency compared to saturated analogs and aromatic benchmarks. In direct comparative assays, the oleyl-based surfactant required an effective detergent/lipid ratio of only 0.18 to achieve membrane solubilization, whereas the saturated cetyl analog (Brij 58) required a ratio of 0.37, and Triton X-100 required even higher concentrations. This demonstrates that the oleyl derivative is a substantially stronger membrane solubilizer [1].
| Evidence Dimension | Effective detergent/lipid ratio for solubilization |
| Target Compound Data | 0.18 ratio |
| Comparator Or Baseline | 0.37 ratio (Polyoxyethylene cetyl ether / Brij 58) |
| Quantified Difference | 51% reduction in required detergent concentration |
| Conditions | Human erythrocyte membrane solubilization assay at 37 °C |
Buyers can achieve equivalent or better solubilization using half the material volume, reducing procurement costs and minimizing downstream detergent removal efforts.
When extracting detergent-resistant membranes (DRMs) or lipid rafts, the choice of surfactant dictates the integrity of the resulting complex. Extraction with oleyl alcohol ethoxylate at 4 °C yields DRMs that retain approximately 1.5-fold more cholesterol and 3-fold more protein compared to extractions performed with Triton X-100 or the saturated Brij 58. Unlike Triton X-100, which preferentially solubilizes the inner membrane leaflet and strips critical lipids, the oleyl-based surfactant preserves both inner and outer leaflet components, maintaining the liquid-ordered phase necessary for physiological relevance[1].
| Evidence Dimension | DRM cholesterol and protein retention |
| Target Compound Data | ~1.5x higher cholesterol and 3x higher protein retention |
| Comparator Or Baseline | Triton X-100 and Brij 58 (baseline retention) |
| Quantified Difference | 150% to 300% increase in retained native components |
| Conditions | Erythrocyte DRM extraction at 4 °C |
For biopharmaceutical procurement, this compound is essential for high-yield, native-state membrane protein extraction, preventing the loss of critical structural lipids.
The thermodynamic binding constant (Kb,m) is a critical metric for a surfactant's ability to stably interact with lipid bilayers without premature desorption. Langmuir film experiments reveal that oleyl alcohol ethoxylate exhibits a Kb,m of 12,500 M^-1. This is significantly higher than the industry-standard Triton X-100, which demonstrates a Kb,m of only 7,500 M^-1. The longer hydrophobic acyl chain of the oleyl derivative favors stabilization between lipids via London dispersion forces, ensuring more robust and predictable surfactant behavior during complex formulation or washing steps [1].
| Evidence Dimension | Thermodynamic binding constant (Kb,m) |
| Target Compound Data | 12,500 M^-1 |
| Comparator Or Baseline | 7,500 M^-1 (Triton X-100) |
| Quantified Difference | 66% higher binding affinity |
| Conditions | Monomolecular lipid layers at the air-water interface (Langmuir films) |
Higher binding affinity ensures that the surfactant remains active at the interface longer, improving emulsion stability and reducing the need for continuous surfactant replenishment.
The molecular architecture of oleyl alcohol ethoxylate includes a cis-9 double bond that fundamentally alters its thermal properties compared to fully saturated fatty alcohol ethoxylates. While saturated cetyl (C16) or stearyl (C18) ethoxylates with similar degrees of ethoxylation present as waxy, hard solids requiring thermal melting prior to formulation, the oleyl (C18:1) derivative remains a liquid or highly workable soft paste at room temperature. This structural kink reduces intermolecular packing efficiency, lowering the melting point and drastically reducing the energy overhead required for industrial-scale mixing and pumping [1].
| Evidence Dimension | Physical state and thermal processability |
| Target Compound Data | Liquid to soft paste at 20-25 °C (no pre-heating required) |
| Comparator Or Baseline | Waxy solids (Cetyl/Stearyl alcohol ethoxylates) |
| Quantified Difference | Elimination of thermal melting step prior to dispersion |
| Conditions | Standard industrial storage and formulation conditions (20-25 °C) |
Procurement of the oleyl variant eliminates the need for heated storage and jacketed mixing vessels, accelerating manufacturing workflows and reducing energy costs.
Due to its ability to preserve cholesterol and protein-rich detergent-resistant membranes (DRMs) without stripping the outer leaflet, oleyl alcohol ethoxylate is a highly effective choice for structural biology and proteomics workflows requiring intact lipid rafts [1].
Leveraging its liquid state at room temperature, this surfactant is highly suited for cold-process oil-in-water emulsification, preventing the thermal degradation of sensitive active pharmaceutical ingredients (APIs) and reducing manufacturing energy costs [2].
Because it requires a 51% lower detergent-to-lipid ratio than saturated analogs, it is ideal for formulating high-efficiency, low-toxicity cell lysis buffers where downstream detergent removal is a processing bottleneck [3].